N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide chemical structure and properties
N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide chemical structure and properties
Executive Summary & Chemical Identity
N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide is a specialized sulfonamide derivative utilized primarily as a synthetic intermediate in medicinal chemistry and as a probe in Fragment-Based Drug Discovery (FBDD). Structurally, it serves as a robust scaffold combining a 3-nitrobenzenesulfonyl core (an electron-deficient aromatic system) with a 4-methoxybenzyl (PMB) group (an electron-rich, acid-labile protecting group or lipophilic tail).
This guide details the synthesis, physicochemical properties, and strategic applications of this molecule, focusing on its role as a precursor to 3-aminobenzenesulfonamides—a privileged pharmacophore in Carbonic Anhydrase (CA) inhibitors and anticancer agents.
Chemical Structure & Identifiers
| Property | Detail |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide |
| Molecular Formula | C₁₄H₁₄N₂O₅S |
| Molecular Weight | 322.34 g/mol |
| Core Motifs | Sulfonamide ( |
| Electronic Character | 3-Nitro: Strong Electron Withdrawing Group (EWG) ( |
| Solubility | Low in water; High in DMSO, DMF, Acetone, DCM |
Synthetic Methodology
The synthesis of N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide follows a classic Schotten-Baumann nucleophilic substitution. This protocol is designed for high purity and scalability, utilizing the reactivity of sulfonyl chlorides with primary amines.
Reaction Scheme
The reaction involves the coupling of 3-nitrobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a non-nucleophilic base.
Caption: Nucleophilic substitution pathway for sulfonamide formation.
Detailed Protocol
Reagents:
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3-Nitrobenzenesulfonyl chloride (1.0 eq)
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4-Methoxybenzylamine (1.05 eq)
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Triethylamine (TEA) or Pyridine (1.2 eq)
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Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
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Preparation: Charge a flame-dried round-bottom flask with 4-methoxybenzylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath to control the exotherm.
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Addition: Dissolve 3-nitrobenzenesulfonyl chloride (10 mmol) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Note: Rapid addition can lead to bis-sulfonylation or thermal decomposition.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
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Self-Validation Point: Monitor by TLC (Hexane:EtOAc 1:1). The starting amine (ninhydrin stain) should disappear, and a new UV-active spot (product) should appear.
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Workup: Quench with 1M HCl (to remove unreacted amine and pyridine/TEA). Wash the organic layer with saturated NaHCO₃ (to remove unreacted sulfonyl chloride as sulfonate) and brine.
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Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or EtOAc/Hexane to yield off-white to pale yellow crystals.
Physicochemical & Mechanistic Properties[9]
Acid-Base Properties (pKa)
The sulfonamide proton (
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Predicted pKa: ~9.0 – 9.5
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Mechanism: The 3-nitro group is electron-withdrawing (via induction and resonance), stabilizing the conjugate base (sulfonamidate anion) more effectively than a simple phenyl ring, thereby increasing acidity compared to benzenesulfonamide (pKa ~10).
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Implication: Under basic conditions (pH > 10), the molecule exists as a water-soluble anion, which is useful for extraction or formulation.
Electronic Effects & Reactivity
The meta-nitro substitution is strategically significant. Unlike para-nitro (which allows direct resonance conjugation with the sulfonamide), the meta-nitro group exerts its effect primarily through induction .
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Stability: The sulfonamide bond is highly stable to hydrolysis under neutral and acidic conditions, making it a robust linker.
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Reducibility: The nitro group is a "masked" amine. It can be selectively reduced (Fe/HCl, H₂/Pd-C, or SnCl₂) to form 3-amino-N-(4-methoxybenzyl)benzenesulfonamide .
Caption: Structure-Activity Relationship (SAR) and electronic interplay.
Applications in Drug Discovery[10][11][12]
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the primary pharmacophore for CA inhibition.[1] The
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Role of N-Substitution: While primary sulfonamides (
) are the most potent CA inhibitors, N-substituted sulfonamides (like this title compound) often show isoform selectivity (e.g., targeting tumor-associated CA IX/XII over cytosolic CA I/II). -
Prodrug Potential: The N-PMB group can act as a metabolic handle, potentially cleaved in vivo to release the primary sulfonamide.
Synthetic Precursor (The "Masked" Aniline)
This molecule is frequently used as a stable intermediate to access 3-aminobenzenesulfonamides , which are key scaffolds in:
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Anticancer Agents: E.g., SLC-0111 analogs.
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Protease Inhibitors: The 3-amino group can be coupled with amino acids or peptidomimetics.
Reduction Protocol (Example): To convert the title compound to its amino-derivative:
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Dissolve in Ethanol/Water (3:1).
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Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
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Reflux for 2 hours.
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Filter hot; the filtrate contains the 3-amino derivative.
Safety & Handling
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Explosion Hazard: Nitro compounds can be energetic. While this specific sulfonamide is generally stable, avoid heating bulk material above 150°C without DSC (Differential Scanning Calorimetry) testing.
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Toxicity: Sulfonamides can cause severe allergic reactions (Stevens-Johnson Syndrome) in sensitized individuals. Always handle with gloves and in a fume hood.
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Reactivity: Incompatible with strong reducing agents (hydrides) which may reduce the nitro group uncontrolledly.
References
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Organic Syntheses. "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides." Org.[2] Synth.2002 , 79, 186. (Protocol adapted for 3-nitro isomer).
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Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[3] Nat. Rev. Drug Discov.[3]2008 , 7, 168–181.[3]
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PubChem. "N-[(4-methoxyphenyl)methyl]-4-nitrobenzenesulfonamide (Isomer Analog Data)." National Library of Medicine.
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BenchChem. "Technical Guide to 4-Amino-3-methoxybenzenesulfonamide Derivatives." (Structural context for methoxy-substituted sulfonamides).
